molecular formula C10H15NO4 B13500936 (S)-1-((Allyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid

(S)-1-((Allyloxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13500936
M. Wt: 213.23 g/mol
InChI Key: DWFXRLDJRANGMK-JTQLQIEISA-N
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Description

(2S)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid: is a chiral compound with a pyrrolidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline and allyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of (2S)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing chiral drugs.

    Therapeutic Agents: It may have potential as a therapeutic agent for various diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be used in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-2-methylpyrrolidine-2-carboxylic acid: A similar compound with a simpler structure.

    (2S)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine: A related compound with slight structural differences.

Uniqueness: The presence of the prop-2-en-1-yloxycarbonyl group in (2S)-2-methyl-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid distinguishes it from similar compounds. This group imparts unique reactivity and properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(2S)-2-methyl-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-3-7-15-9(14)11-6-4-5-10(11,2)8(12)13/h3H,1,4-7H2,2H3,(H,12,13)/t10-/m0/s1

InChI Key

DWFXRLDJRANGMK-JTQLQIEISA-N

Isomeric SMILES

C[C@]1(CCCN1C(=O)OCC=C)C(=O)O

Canonical SMILES

CC1(CCCN1C(=O)OCC=C)C(=O)O

Origin of Product

United States

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